![molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3](/img/structure/B13078219.png)
Tribenzo[a,c,h]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo[a,c,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family It is characterized by its extended conjugated system, which imparts unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tribenzo[a,c,h]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed C–N bond-forming amination reaction. This reaction involves the use of palladium catalysts to facilitate the formation of the nitrogen-containing heterocycle .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: Reduction reactions can modify the conjugated system, impacting the compound’s photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Tribenzo[a,c,h]phenazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with tailored properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets through its extended conjugated system. This interaction can modulate electronic properties, leading to effects such as fluorescence or charge transport. In biological systems, it may interact with cellular components, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties but a different conjugated system.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural variations that impact its photophysical properties.
Uniqueness: Tribenzo[a,c,h]phenazine stands out due to its specific conjugated system, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and materials science, distinguishing it from other phenazine derivatives.
Properties
CAS No. |
216-01-3 |
|---|---|
Molecular Formula |
C24H14N2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
InChI Key |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



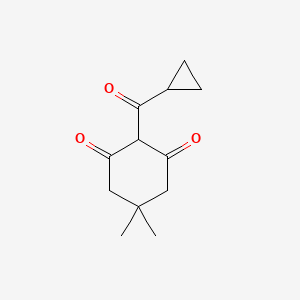



![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
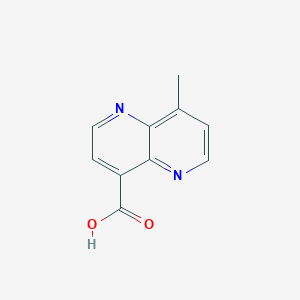
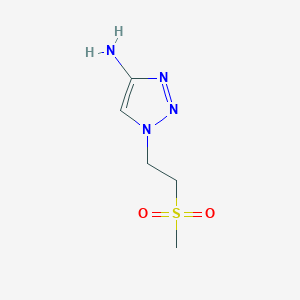
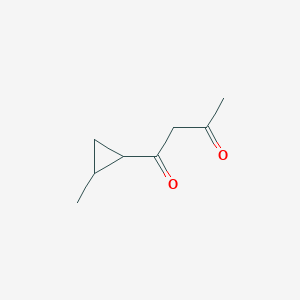
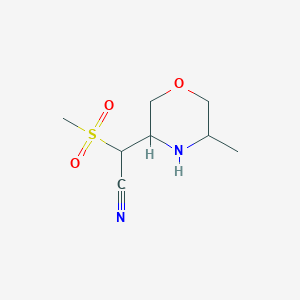
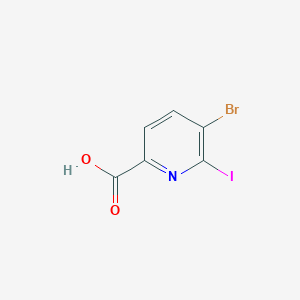
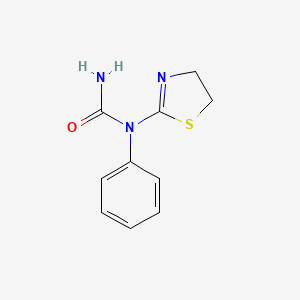
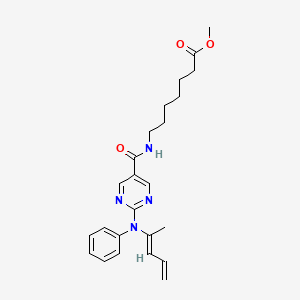
![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
